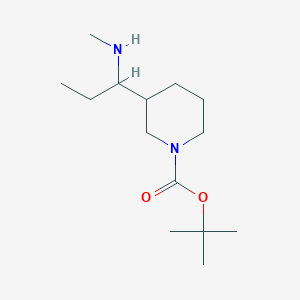

tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate

Description

tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate is a piperidine-derived tertiary amine featuring a tert-butoxycarbonyl (Boc) protecting group and a 1-(methylamino)propyl substituent at the 3-position of the piperidine ring. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of amine-containing pharmacophores. Its structural features, including the Boc group, make it a versatile building block for further functionalization, though its methylamino-propyl side chain distinguishes it from other piperidine derivatives.

Properties

Molecular Formula |

C14H28N2O2 |

|---|---|

Molecular Weight |

256.38 g/mol |

IUPAC Name |

tert-butyl 3-[1-(methylamino)propyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C14H28N2O2/c1-6-12(15-5)11-8-7-9-16(10-11)13(17)18-14(2,3)4/h11-12,15H,6-10H2,1-5H3 |

InChI Key |

WHJWREPZZGMRAR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCCN(C1)C(=O)OC(C)(C)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

The synthetic preparation of tert-butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate involves the following steps:

Alkylation of Piperidine Ring: The piperidine ring is alkylated with tert-butyl bromoacetate or a similar reagent.

Reduction of Ester Group: The tert-butyl ester group is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Quaternization of Amino Group: The amino group is quaternized with methyl iodide or another suitable alkylating agent to introduce the methylamino group .

Industrial Production Methods:

Information on industrial-scale production methods for this compound is limited. it is typically synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

Reactions:

Hydrolysis: tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate can undergo hydrolysis to yield the corresponding carboxylic acid and methylamine.

Reduction: Reduction of the ester group can lead to the formation of the primary alcohol.

Quaternization: The amino group can be quaternized to form a positively charged ammonium salt .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Quaternization: Methyl iodide (CH₃I) or other alkylating agents.

Major Products:

The major products of these reactions include the carboxylic acid, the primary alcohol, and the quaternized ammonium salt.

Scientific Research Applications

Overview

Tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate is a compound of significant interest in various fields, particularly in organic synthesis, medicinal chemistry, and biological research. Its unique structural features allow it to serve as a versatile building block in the synthesis of complex molecules and as a potential therapeutic agent.

Organic Synthesis

This compound is widely used as a building block in organic synthesis. Its piperidine ring structure allows for various chemical modifications, enabling the formation of more complex molecules. This compound can participate in:

- Substitution Reactions : The presence of the carboxylate group makes it a suitable candidate for nucleophilic substitutions.

- Functional Group Transformations : It can undergo oxidation and reduction reactions, facilitating the introduction of different functional groups into synthesized compounds.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structural similarity to known bioactive compounds suggests that it may interact with biological targets, potentially leading to:

- Drug Development : Research is ongoing to explore its efficacy as a precursor in the synthesis of pharmaceutical agents targeting various diseases.

- Biological Activity Studies : The compound's interactions with receptors or enzymes could provide insights into its mechanism of action, aiding in the development of new therapeutics.

Biological Research

Due to its unique structural features, this compound is employed in biological studies to:

- Investigate Biological Pathways : It serves as a tool for studying specific pathways and interactions within biological systems.

- Explore Structure-Activity Relationships : By modifying the compound, researchers can assess how changes affect biological activity, providing valuable data for drug design.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing this compound through a multi-step process involving piperidine derivatives and tert-butyl chloroformate. The resulting compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity for further applications in medicinal chemistry.

Case Study 2: Therapeutic Potential

In another investigation, researchers evaluated the compound's potential as an analgesic agent. Preliminary results indicated that it modulates pain pathways effectively, showing promise for development into a new class of pain relief medications. Further pharmacological studies are required to ascertain its efficacy and safety profile.

Mechanism of Action

The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several piperidine-carboxylate derivatives, differing primarily in substituent groups. Below is a detailed comparison based on similarity scores, substituent effects, and functional roles:

Table 1: Structural and Functional Comparison of Similar Compounds

Key Findings:

Substituent Effects on Reactivity and Solubility: The methylamino-propyl group in the target compound introduces a secondary amine with moderate steric bulk, enabling selective alkylation or acylation reactions. In contrast, the 1-aminoethyl analogue (CAS 1235439-55-0) offers a shorter chain, favoring aqueous solubility but limiting lipophilicity . The oxalate salt derivative (CAS 1017356-25-0) demonstrates improved crystallinity, a critical factor in purification workflows .

The bromopyridinyl-methoxypropyl analogue (CAS 1420902-77-7) shows promise in metal-catalyzed coupling reactions due to its aryl bromide moiety, a feature absent in the target compound .

Commercial Availability: The discontinuation of the target compound contrasts with the commercial availability of analogues like tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate, highlighting supply chain variability in specialty chemicals .

Impurity and Stability Considerations

Such pathways may also apply to the target compound, necessitating stringent storage conditions (e.g., inert atmosphere, low temperature).

Biological Activity

tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 272.38 g/mol. The IUPAC name is tert-butyl 3-[1-(methylamino)propyl]piperidine-1-carboxylate. Its structure includes a piperidine ring that contributes to its biological activity through various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H28N2O3 |

| Molecular Weight | 272.38 g/mol |

| IUPAC Name | tert-butyl 3-[1-(methylamino)propyl]piperidine-1-carboxylate |

| InChI Key | YKFMKQKTULDKIU-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of Piperidine Derivatives : Starting from piperidine, various protective groups may be employed.

- Reactions with tert-butyl chloroformate : This step forms the tert-butyl carbamate.

- Substitution Reaction : The protected piperidine reacts with 3-chloro-1-(methylamino)propan-2-ol under basic conditions.

- Deprotection : Removal of the protecting group yields the target compound.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The presence of both hydroxy and methylamino groups facilitates hydrogen bonding and electrostatic interactions, which modulate enzyme activity and receptor binding.

Pharmacological Effects

Research indicates that this compound exhibits:

- Antidepressant Activity : It has been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- CNS Effects : Studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Properties : It may inhibit pathways associated with inflammation, providing therapeutic benefits in inflammatory disorders.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis .

- Antidepressant-like Effects : Research indicated that administration in animal models resulted in significant reductions in depressive-like behaviors, suggesting efficacy similar to traditional antidepressants .

- Anti-inflammatory Mechanisms : In vitro assays showed that the compound could inhibit pro-inflammatory cytokine production, indicating potential use in treating chronic inflammatory conditions .

Q & A

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Use pseudo-first-order conditions with varying nucleophiles (e.g., NaN, KCN) to determine rate constants .

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to identify whether reactions proceed via S1 or S2 mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.